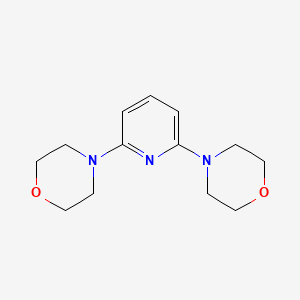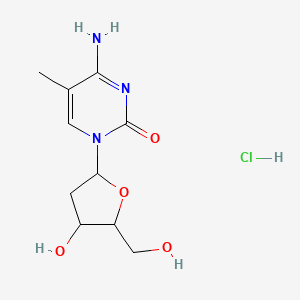
2,6-Dimorpholinopyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimorpholinopyridine is an organic compound characterized by the presence of two morpholine rings attached to a pyridine core. This compound is known for its unique chemical properties and its applications in various fields, including organic synthesis and catalysis.
准备方法
Synthetic Routes and Reaction Conditions: 2,6-Dimorpholinopyridine can be synthesized through several methods. One common approach involves the reaction of 2,6-dichloropyridine with morpholine in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent production quality.
化学反应分析
Types of Reactions: 2,6-Dimorpholinopyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine rings can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine compounds.
科学研究应用
2,6-Dimorpholinopyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with enhanced pharmacological properties.
Industry: It is utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.
作用机制
The mechanism of action of 2,6-Dimorpholinopyridine involves its interaction with specific molecular targets. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic complexes. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
相似化合物的比较
2,6-Dimethylpyridine: Known for its use in organic synthesis and as a precursor to other chemicals.
2,6-Diiminopyridine: Utilized in coordination chemistry and as a ligand in metal complexes.
2,6-Diformylpyridine: Used in the synthesis of Schiff bases and other organic compounds.
Uniqueness of 2,6-Dimorpholinopyridine: What sets this compound apart is its dual morpholine rings, which impart unique steric and electronic properties. These features enhance its effectiveness as a ligand and its potential biological activities, making it a valuable compound in both research and industrial applications.
属性
分子式 |
C13H19N3O2 |
|---|---|
分子量 |
249.31 g/mol |
IUPAC 名称 |
4-(6-morpholin-4-ylpyridin-2-yl)morpholine |
InChI |
InChI=1S/C13H19N3O2/c1-2-12(15-4-8-17-9-5-15)14-13(3-1)16-6-10-18-11-7-16/h1-3H,4-11H2 |
InChI 键 |
IGTLWBLATPAXQS-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=NC(=CC=C2)N3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-Acetyloxy-2-(acetyloxymethyl)-5-azido-6-bromooxan-4-yl]acetic acid](/img/structure/B12068774.png)




![Benzene, 1,2,3,4,5-pentafluoro-6-[[6-(trimethoxysilyl)hexyl]oxy]-](/img/structure/B12068795.png)
![N-(1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl)formamide](/img/structure/B12068799.png)




![7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B12068838.png)


